molecular formula C21H25N3O4 B2443393 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954588-87-5

1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2443393
CAS No.: 954588-87-5
M. Wt: 383.448
InChI Key: KQHKZGZEAJGRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic small molecule of significant interest in medicinal chemistry research. It is characterized by a unique hybrid structure incorporating a urea linker, a 3,5-dimethoxyphenyl group, and a 5-oxopyrrolidine moiety. The urea functional group is a privileged scaffold in drug discovery, frequently serving as a key pharmacophore that can engage in strong hydrogen bonding with biological targets, which is critical for enhancing binding affinity and selectivity . This structural feature makes urea derivatives valuable tools for probing protein-ligand interactions. The molecule's core pyrrolidine ring is a nitrogen-containing heterocycle commonly explored for its diverse biological activities . When integrated into a larger molecular architecture, as seen in this compound, such heterocyclic systems can be investigated for their potential to modulate various enzymatic pathways and receptor systems. The specific combination of the dimethoxyphenyl unit and the pyrrolidinone core suggests potential for this compound to be profiled in high-throughput screening assays. Its structural complexity aligns with research focused on developing modulators for challenging biological targets. Researchers may find this compound particularly useful as a building block for further synthetic elaboration or as a reference standard in bioactivity studies. This product is provided for research purposes to support the advancement of chemical biology and drug discovery projects. For Research Use Only. This material is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-4-6-17(7-5-14)24-13-15(8-20(24)25)12-22-21(26)23-16-9-18(27-2)11-19(10-16)28-3/h4-7,9-11,15H,8,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHKZGZEAJGRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: Pyrrolidinone Core

The pyrrolidin-5-one ring is synthesized via intramolecular cyclization of γ-amino ketones. A representative protocol involves:

  • Formation of 1-(p-tolyl)pyrrolidin-5-one :
    • Reacting p-toluidine with ethyl acetoacetate under acidic conditions (pH 4–5, 60°C).
    • Cyclization catalyzed by p-toluenesulfonic acid (p-TsOH), yielding the pyrrolidinone ring.
  • Introduction of the methylene linker :
    • Alkylation of the pyrrolidinone nitrogen with chloromethyl pivalate, followed by hydrolysis to generate the 3-(aminomethyl) intermediate.

Urea Bond Formation

The urea linkage is constructed via carbodiimide-mediated coupling :

  • Activation of 3,5-dimethoxyphenyl isocyanate :
    • 3,5-Dimethoxyaniline is treated with triphosgene in dichloromethane (0°C, 2 h).
  • Coupling with the pyrrolidinone intermediate :
    • React the isocyanate with 3-(aminomethyl)-1-(p-tolyl)pyrrolidin-5-one in tetrahydrofuran (THF) at room temperature for 12 h.
    • Yield: 68–72% after silica gel chromatography (hexane/ethyl acetate, 3:2).

Catalytic Methods and Optimization

Palladium-Catalyzed sp³–sp³ Coupling

Recent advances employ Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) to enhance stereochemical control:

  • A “one-pot” procedure combines spirocyclization and azlactone opening:
    • Step 1 : Pd₂(dba)₃ (0.01 equiv) and chiral pyrrolidine catalyst I (0.15 equiv) facilitate enantioselective coupling.
    • Step 2 : Trimethylsilyl chloride (3 equiv) in methanol at 45°C cleaves protecting groups.
    • Outcome : 94% enantiomeric excess (ee) achieved for analogous urea derivatives.

Solvent and Temperature Effects

  • Optimal solvent : Ethyl acetate improves coupling efficiency vs. DMF or THF.
  • Temperature sensitivity : Reactions above 50°C promote urea decomposition (≤15% yield loss).

Scale-Up Considerations

Industrial synthesis requires modifications to laboratory protocols:

  • Catalyst recycling : Pd recovery via activated carbon filtration reduces costs.
  • Continuous flow systems : Mitigate exothermic risks during isocyanate formation.
  • Purity benchmarks : HPLC purity >98% achieved using preparative C18 columns (acetonitrile/water gradient).

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.30–7.19 (m, aromatic protons), 5.38 (d, urea NH), 3.72 (s, methoxy groups).
  • HPLC-MS :
    • [M+H]⁺ = 384.4 m/z, retention time = 6.8 min (C18 column).

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, and reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 3,5-dimethoxybenzoic acid, while reduction of the pyrrolidinone ring could yield a hydroxylated derivative.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

    Materials Science: Exploration of its properties for use in advanced materials or polymers.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-3-(methyl)urea: Lacks the pyrrolidinone ring and p-tolyl group.

    1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-phenyl)pyrrolidin-3-yl)methyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic compound that has attracted attention due to its potential biological activities. Its unique molecular structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C20H24N2O3C_{20}H_{24}N_2O_3 and a molecular weight of approximately 344.42 g/mol. The structure includes a dimethoxyphenyl group and a pyrrolidine derivative, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It is hypothesized that the urea moiety may facilitate binding to target proteins, leading to modulation of various biochemical pathways.

Anticancer Properties

Recent studies have indicated that derivatives of similar compounds exhibit anticancer activity. For instance, compounds with structural similarities have shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research on related compounds suggests that they can inhibit enzymes like sphingomyelinase, which is crucial in lipid metabolism and cell signaling .

Study on Sphingomyelinase Inhibition

A study explored the effects of similar pyrrolidine-based compounds on neutral sphingomyelinase (nSMase), revealing that these compounds could significantly reduce enzyme activity in vitro. The inhibition of nSMase has implications for neurodegenerative diseases, suggesting that this compound could potentially be developed as a therapeutic agent against conditions like Alzheimer's disease .

Cytotoxicity Assessment

In cytotoxicity assays, related compounds demonstrated low toxicity profiles while maintaining potent biological activity. This characteristic makes them attractive candidates for further development in drug formulation .

Research Findings

Biological Activity Effect Observed Reference
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of nSMase activity
CytotoxicityLow cytotoxicity with potent activity

Q & A

(Basic) What are the optimal synthetic routes for preparing 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidinone core, followed by functionalization with the p-tolyl group and subsequent urea coupling. Key steps include:

  • Pyrrolidine Ring Formation : Cyclization of γ-ketoesters or amides under acidic or basic conditions, as described for analogous pyrrolidinone derivatives .
  • Urea Linkage : Reacting the pyrrolidine intermediate with 3,5-dimethoxyphenyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C for 12–24 hours .
  • Optimization : Adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst use) to enhance yield. For example, triethylamine or DMAP can catalyze urea bond formation .
    Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC and NMR .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) and confirms urea NH signals (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for C₂₂H₂₆N₃O₄⁺ at m/z 396.192) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

(Advanced) How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,5-dimethoxy with halogen or alkyl groups) to evaluate electronic/hydrophobic effects on target binding .
  • Biological Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using enzyme inhibition assays (IC₅₀ determination) or cell-based viability assays (MTT assay) .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

(Advanced) How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use identical ATP concentrations in kinase assays .
  • Data Normalization : Normalize results to positive/negative controls (e.g., staurosporine for apoptosis studies) to enable cross-study comparisons .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

(Advanced) What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., using GROMACS) to assess stability of the urea-pyrrolidinone motif in target active sites .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors from urea, hydrophobic groups) to screen virtual libraries for analogs .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and topological indices to correlate structure with activity .

(Basic) What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon) to prevent oxidation or hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess shelf life .

(Advanced) How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for urea coupling; DMF often enhances nucleophilicity of amine intermediates .
  • Catalyst Optimization : Use Hünig’s base (DIPEA) or DMAP to accelerate isocyanate reactions .
  • Temperature Control : Conduct reactions under reflux (e.g., 80°C in toluene) for faster kinetics while avoiding side reactions .

(Advanced) What methodologies elucidate the mechanism of action against specific enzymatic targets?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., a kinase) to resolve binding conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.